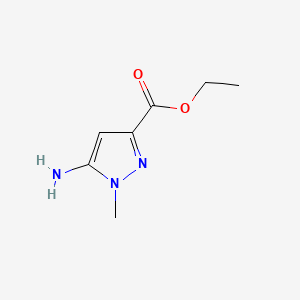

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Descripción general

Descripción

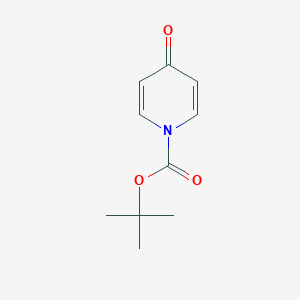

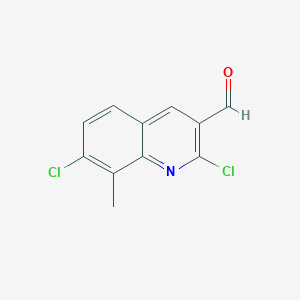

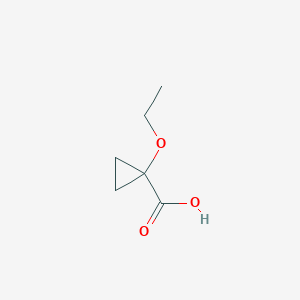

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a derivative of this class, featuring an ethyl ester group at the 3-carbon position, an amino group at the 5-position, and a methyl group at the 1-position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of β-dicarbonyl compounds with hydrazines. For instance, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through a cyclocondensation reaction, which is a common method for constructing the pyrazole ring . The synthesis may involve the use of ethyl acetoacetate and phenylhydrazine hydrochloride in an acidic medium . Additionally, the compound can be obtained through the reaction of ethyl 2-cyano-3,3-dimethylthioacrylate with appropriate precursors .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy . These methods provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding. For example, the crystal structure of a related compound was determined to belong to the monoclinic space group P21/c, with specific cell parameters .

Chemical Reactions Analysis

Pyrazole derivatives are versatile intermediates that can undergo various chemical reactions. They can participate in regioselective acylation and alkylation reactions , cyclocondensation with different reagents to form diverse heterocyclic compounds , and selective cyclocondensation with dicarbonyl compounds . These reactions can lead to the formation of complex structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and its derivatives can be studied using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . These compounds often exhibit intermolecular hydrogen bonding and π-π stacking interactions, which can influence their physical properties and stability . Theoretical calculations, such as DFT, can be used to predict and compare the properties of these compounds with experimental data . Additionally, the solubility, melting point, and reactivity of these compounds can be influenced by the substituents on the pyrazole ring.

Aplicaciones Científicas De Investigación

Selective Synthesis of Pyrazolo[3,4-b]pyridines

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process involves cyclocondensation with 1,3-dicarbonyl compounds or their equivalents, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can be further modified to their 1-unsubstituted analogs, highlighting their versatility in organic synthesis (P. S. Lebedˈ et al., 2012).

Crystal Structure and Biological Activities

The crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing its potential in fungicidal and plant growth regulation activities. The study emphasizes the compound's structural uniqueness and its preliminary bioassay outcomes (L. Minga, 2005).

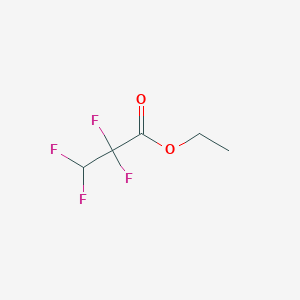

Trifluoromethylated Pyrazoles Synthesis

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and utilized to create trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. This showcases the compound's role in the development of novel fluorescent molecules and potential herbicidal agents, indicating its broad applicability in material science and agriculture (Yan‐Chao Wu et al., 2006).

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated significant antimicrobial and anticancer activities. This research underscores the compound's foundation in creating therapeutic agents, offering insights into its potential for developing new drugs (H. Hafez et al., 2016).

Corrosion Inhibition

In the industrial sector, derivatives of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, such as pyranpyrazole derivatives, have been found to be effective corrosion inhibitors for mild steel. This application is particularly useful for the pickling process, showcasing the compound's utility in materials science and industrial chemistry (P. Dohare et al., 2017).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

ethyl 5-amino-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQSZBRYRHIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564951 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

70500-80-0 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)